4'-Hydroxy-2,4-dimethoxychalcone

Vue d'ensemble

Description

Le 4'-Hydroxy-2,4-diméthoxychalcone est un dérivé de chalcone naturel que l'on trouve dans la résine herbacée rouge de Dracaena cochinchinensis . Ce composé est connu pour sa large gamme d'activités biologiques, y compris des propriétés antimalariques, antiprotozoaires, antibactériennes et antifongiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 4'-Hydroxy-2,4-diméthoxychalcone peut être réalisée par différentes méthodes, y compris la réaction de condensation de Claisen-Schmidt. Cette réaction implique la condensation de la 4-hydroxyacetophénone avec le 2,4-diméthoxybenzaldéhyde en présence d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium . La réaction est généralement effectuée dans un solvant d'éthanol ou de méthanol à température ambiante ou à des températures légèrement élevées.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour le 4'-Hydroxy-2,4-diméthoxychalcone ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des voies de synthèse mentionnées ci-dessus. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de réacteurs à écoulement continu et l'assurance d'une pureté et d'un rendement élevés par des techniques de purification telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : Le 4'-Hydroxy-2,4-diméthoxychalcone subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir le chalcone en dérivés de dihydrochalcone.

Substitution : Des réactions de substitution électrophile peuvent se produire sur les noyaux aromatiques.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Hydrogénation utilisant du palladium sur carbone (Pd/C) ou du borohydrure de sodium (NaBH4).

Substitution : Halogénation utilisant du brome ou chloration utilisant du chlore gazeux en présence d'un catalyseur acide de Lewis.

Principaux produits :

Oxydation : Formation de quinones.

Réduction : Formation de dihydrochalcones.

Substitution : Formation de chalcones halogénées.

4. Applications de recherche scientifique

Chimie : Utilisé comme précurseur pour la synthèse d'autres chalcones et flavonoïdes bioactifs.

Biologie : Exhibe des activités antimalariques et antiparasitaires significatives, ce qui en fait un candidat pour le développement de nouveaux médicaments antimalariques.

Médecine : Présente un potentiel en tant qu'agent antibactérien et antifongique, utile dans le traitement des infections.

Industrie : Peut être utilisé dans le développement de bibliothèques de produits naturels pour la découverte et le développement de médicaments.

5. Mécanisme d'action

Le mécanisme d'action du 4'-Hydroxy-2,4-diméthoxychalcone implique plusieurs voies :

Activité antimalarique : Inhibe la croissance de Plasmodium falciparum en interférant avec les voies métaboliques du parasite.

Activité antibactérienne et antifongique : Perturbe l'intégrité de la membrane cellulaire des bactéries et des champignons, conduisant à la mort cellulaire.

Activité anti-inflammatoire : Inhibe la production de cytokines inflammatoires telles que le facteur de nécrose tumorale-alpha (TNF-α) et les interleukines (IL-1β, IL-6).

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Bioactive Compounds

4'-Hydroxy-2,4-dimethoxychalcone serves as a precursor for synthesizing other bioactive chalcones and flavonoids. Its unique structure allows for various chemical modifications, facilitating the development of compounds with enhanced biological activities. The Claisen-Schmidt condensation reaction is commonly employed for its synthesis, involving the reaction of 4-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide.

Biological Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting the secretion of inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases. Studies have shown that it can modulate pathways involved in inflammation, oxidative stress, and cellular proliferation .

Antimicrobial Activity

The compound has demonstrated promising antibacterial and antifungal properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, its antibacterial activity was assessed using the disc diffusion method against Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones .

Anticancer Potential

In vitro studies have indicated that this compound can reduce cell viability in cancer cell lines. It affects cell cycle progression and induces apoptosis through various mechanisms, making it a candidate for anticancer drug development .

Medical Applications

Antimalarial Activity

The compound has exhibited antimalarial properties, making it a potential candidate for developing new antimalarial drugs. Its efficacy against malaria parasites highlights its importance in addressing this global health issue .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a half-life of approximately 1.94 hours and reaches peak concentration (Cmax) of 158 ng/mL when administered orally at a dose of 160 mg/kg in mice. Understanding its pharmacokinetics is essential for optimizing dosage regimens in therapeutic applications.

Industrial Applications

Natural Product Libraries

In the pharmaceutical industry, this compound can be utilized in developing natural product libraries for drug discovery. Its diverse biological activities make it a valuable compound for screening programs aimed at identifying new therapeutic agents .

Mécanisme D'action

The mechanism of action of 4’-Hydroxy-2,4-dimethoxychalcone involves multiple pathways :

Antimalarial Activity: Inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways.

Antibacterial and Antifungal Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Anti-inflammatory Activity: Inhibits the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).

Comparaison Avec Des Composés Similaires

Le 4'-Hydroxy-2,4-diméthoxychalcone peut être comparé à d'autres dérivés de chalcone tels que :

4,4'-Dihydroxy-2'-méthoxychalcone : Structure similaire mais avec des motifs de substitution différents, conduisant à des variations d'activité biologique.

2'-Hydroxy-4,4'-diméthoxychalcone : Un autre dérivé avec des propriétés biologiques distinctes.

Unicité : Le 4'-Hydroxy-2,4-diméthoxychalcone se distingue par son large éventail d'activités biologiques et sa présence naturelle dans la résine de Dracaena cochinchinensis. Sa combinaison unique de groupes hydroxyle et méthoxy contribue à ses propriétés pharmacologiques diverses.

Activité Biologique

4'-Hydroxy-2,4-dimethoxychalcone is a naturally occurring chalcone derivative primarily isolated from the plant Bidens biternata and the red herbal resin of Dracaena cochinchinensis. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

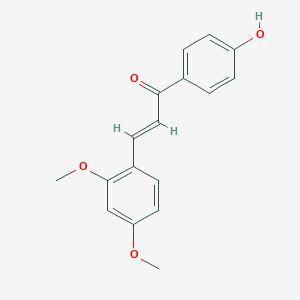

Chemical Structure and Properties

This compound belongs to the chalcone family, characterized by a basic structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl and methoxy groups contributes to its bioactivity.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies indicate that it has the highest anticancer activity among the isolated compounds from Bidens biternata, with an LD50 value of 236.7 µg/mL. It induces apoptosis in various cancer cell lines through multiple mechanisms:

- Mitochondrial Pathway : The compound affects mitochondrial membrane potential and regulates pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G1 phase in certain cancer cell lines .

2. Anti-inflammatory Properties

This compound possesses potent anti-inflammatory effects. It inhibits the production of inflammatory cytokines and enzymes such as iNOS and COX-2 in LPS-stimulated RAW264.7 macrophages. Notably, it reduced iNOS expression by 83.15% and COX-2 expression by 10.8% at a concentration of 20 μM .

Mechanisms :

- NF-κB Pathway : The compound downregulates NF-κB activation, which is crucial for the expression of various inflammatory mediators .

3. Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against various pathogens:

- Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal : Demonstrated inhibitory effects against fungi like Candida albicans with MIC values as low as 3.90 μg/mL .

Pharmacokinetics

In pharmacokinetic studies involving ICR mice, this compound showed a half-life (T1/2) of 1.94 hours and a peak concentration (Cmax) of 158 ng/mL after oral administration at a dose of 160 mg/kg.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study focused on its efficacy against triple-negative breast cancer (TNBC) cells indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

- Skin Health : Preliminary tests have suggested that derivatives of this chalcone could serve as functional ingredients in cosmeceuticals due to their anti-inflammatory properties without adverse skin reactions .

Data Summary

Propriétés

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11,18H,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEYYODFMSUKGY-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-hydroxy-2,4′-dimethoxychalcone being isolated from Bidens biternata for the first time?

A1: The isolation of 4-hydroxy-2,4′-dimethoxychalcone from Bidens biternata for the first time is significant for several reasons:

- Validation of Traditional Knowledge: Bidens species have a history of ethnomedicinal use. [] This finding supports the traditional use of Bidens biternata for medicinal purposes and highlights the potential of exploring traditional knowledge for discovering new bioactive compounds.

Q2: What is the reported anticancer activity of 4-hydroxy-2,4′-dimethoxychalcone?

A2: The research indicates that 4-hydroxy-2,4′-dimethoxychalcone exhibited the highest anticancer activity among the isolated compounds from Bidens biternata. It demonstrated an LD50 value of 236.7 µg/mL. [] This suggests its potential as a lead compound for developing anticancer therapies, but further research is needed to understand its mechanism of action and efficacy in vivo.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.